5-bromo-1H-indol-7-amine
Overview
Description
The compound 5-bromo-1H-indol-7-amine is a derivative of indole, a heterocyclic structure with a bromine atom at the 5-position and an amine group at the 7-position. This structure is a key scaffold in many chemical reactions and is often used in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, can be achieved through various methods. One efficient approach is a one-pot domino synthesis, which involves a Buchwald-Hartwig type coupling followed by a base-promoted intramolecular nucleophilic reaction. This method is practical for generating compounds like 1-phenyl-1H-indol-2-amine and related structures .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a heterocyclic core, which can engage in various intermolecular interactions. For instance, the crystal structure of related compounds demonstrates hydrogen bonding and π-π stacking interactions, which are crucial for the stability and reactivity of these molecules .
Chemical Reactions Analysis
Indole derivatives participate in a range of chemical reactions. For example, the reaction between a bromomethyl compound and a secondary amine can lead to the formation of tertiary amines, quaternary ammonium salts, and other by-products. The kinetics and mechanisms of these reactions have been studied to optimize the synthesis of desired products while suppressing side reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of bromine and the amine group can affect the compound's reactivity, boiling point, melting point, and solubility. These properties are essential for the compound's applications in various fields. For example, the thermal stability of a related compound was found to be good up to 215 °C, which is significant for its potential use in high-temperature applications .
Scientific Research Applications
1. Synthesis of Indole Derivatives
5-Bromo-1H-indol-7-amine plays a crucial role in the synthesis of various indole derivatives. The functionalization of indole at C-5 or C-7 through palladium-catalysed double carbonylation has been explored. This process enables the formation of indol-7-ylglyoxylamides and dimeric 7-indole derivatives, useful in various chemical applications (Takács et al., 2016).
2. Potential 5-HT6 Receptor Ligands
The compound has been used in the palladium-catalyzed amination and sulfonylation of indoles, leading to novel indole derivatives. These derivatives are of interest as potential 5-HT6 receptor ligands, which could have implications in neurological research and therapy (Schwarz et al., 2008).
3. Development of Anti-Diabetic Agents
This compound is instrumental in the development of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides. These compounds have shown promising results as potent anti-diabetic agents, offering a new avenue for diabetes treatment (Nazir et al., 2018).
4. Anticancer Activity
Research has been conducted on the synthesis of 5-bromo derivatives of indole and spiroindole phytoalexins, which demonstrated partial increase in anticancer activity on leukemia cell lines. This suggests the potential of this compound derivatives in cancer research and therapy (Očenášová et al., 2015).
5. Antimicrobial Activity
A derivative of this compound has shown potent antimicrobial activity, suggesting its application in the development of new antimicrobial agents. This could be significant in addressing antibiotic-resistant infections (Essa et al., 2018).
Safety and Hazards
The safety information for 5-Bromo-1H-indol-7-amine includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
The future directions for 5-bromo-1H-indol-7-amine and other indole derivatives are vast. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in a hugely diverse array of biologically significant natural compounds, and new methodologies for the construction of this ever-relevant heteroaromatic ring continue to be developed .
Mechanism of Action
Target of Action
5-Bromo-1H-indol-7-amine is an indole derivative. Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, affecting the function of the targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
properties
IUPAC Name |
5-bromo-1H-indol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTCJQGCGWZTAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426622 | |
Record name | 5-bromo-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
374537-99-2 | |
Record name | 5-Bromo-1H-indol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374537-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-indol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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